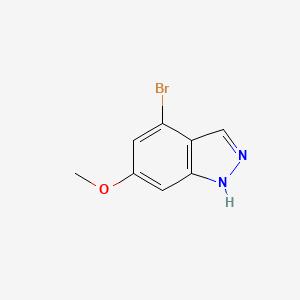

4-Bromo-6-methoxy-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGWZLFBKVMEGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=NN2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646351 | |

| Record name | 4-Bromo-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-83-2 | |

| Record name | 4-Bromo-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 4-Bromo-6-methoxy-1H-indazole

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and characterization of 4-Bromo-6-methoxy-1H-indazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details the molecular architecture, provides key identifiers, and summarizes available spectral data. Furthermore, it outlines a general synthetic approach and relevant analytical protocols to facilitate its use as a versatile building block in organic synthesis.

Introduction

Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their unique bicyclic system, composed of a benzene ring fused to a pyrazole ring, allows for diverse functionalization, making them privileged scaffolds in medicinal chemistry. This compound is a specifically substituted indazole derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of a bromine atom at the 4-position and a methoxy group at the 6-position offers distinct sites for further chemical modification through reactions such as cross-coupling and nucleophilic substitution.

Molecular Structure and Identification

The fundamental structure of this compound consists of a bicyclic indazole core. A bromine atom is substituted at position C4 of the benzene ring, and a methoxy group (-OCH₃) is attached to position C6. The "1H" designation indicates that the nitrogen atom in the pyrazole ring at position 1 bears a hydrogen atom, which is the more thermodynamically stable tautomeric form compared to 2H-indazole.[1]

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 885520-83-2 |

| Molecular Formula | C₈H₇BrN₂O |

| Molecular Weight | 227.06 g/mol |

| Canonical SMILES | COC1=CC2=C(C(=C1)Br)C=NN2 |

| InChI Key | Information not readily available |

Structural Diagram

The 2D chemical structure of this compound is depicted below.

Physicochemical and Spectroscopic Data

Characterization of this compound relies on various analytical techniques. The following tables summarize the available data.

Physicochemical Properties

| Property | Value |

| Physical State | Solid |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Soluble in common organic solvents like DMSO and methanol |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure of the molecule. While a complete dataset is not publicly available, typical spectral data for similar indazole structures are presented for reference.

Table 3.2.1: ¹H NMR Spectral Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | NH |

| ~7.5 | s | 1H | Ar-H (C3-H) |

| ~7.3 | s | 1H | Ar-H (C5-H) |

| ~7.0 | s | 1H | Ar-H (C7-H) |

| 3.85 | s | 3H | -OCH₃ |

| Note: Predicted values based on typical spectra of substituted indazoles. Actual experimental values may vary. A ¹H NMR spectrum is available for this compound.[2] |

Table 3.2.2: ¹³C NMR Spectral Data

| Chemical Shift (δ ppm) | Assignment |

| ~160 | C -OCH₃ |

| ~141 | C 3a |

| ~135 | C 7a |

| ~125 | C 3 |

| ~120 | C 5 |

| ~115 | C -Br |

| ~95 | C 7 |

| ~56 | -OC H₃ |

| Note: Predicted values based on typical spectra of substituted indazoles. |

Experimental Protocols

The synthesis of substituted indazoles can be achieved through various methods. A common approach involves the cyclization of appropriately substituted ortho-toluidine derivatives.

General Synthesis Workflow

A general retrosynthetic analysis points towards a multi-step synthesis starting from a substituted toluene derivative. The key steps often involve nitration, oxidation, and reductive cyclization.

Exemplary Synthesis Protocol

While a specific protocol for this compound is not detailed in the provided search results, a representative procedure for a similar compound, 4-bromo-6-fluoro-1H-indazole, involves the following steps[3]:

-

Preparation of the Ethenamine Intermediate : A substituted 2-methyl-3-nitrobenzene (e.g., 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine in a suitable solvent such as dioxane. The reaction mixture is heated to facilitate the formation of the enamine intermediate.

-

Reductive Cyclization : The crude enamine intermediate is then subjected to reductive cyclization. A common method involves using iron powder in acetic acid at elevated temperatures (e.g., 110 °C). This step reduces the nitro group and facilitates the intramolecular cyclization to form the indazole ring.

-

Work-up and Purification : After the reaction is complete, the mixture is filtered to remove the iron catalyst. The filtrate is concentrated, and the resulting residue is purified, typically by column chromatography on silica gel, to yield the final indazole product.

Note: This is a generalized protocol. The specific reagents, solvents, and reaction conditions would need to be optimized for the synthesis of this compound.

Conclusion

This compound is a key heterocyclic compound with significant potential as a building block in the development of new pharmaceutical agents. Its structure, characterized by a bromine and a methoxy substituent on the indazole core, provides strategic points for chemical diversification. This guide has summarized the essential structural information, physicochemical properties, and a general synthetic strategy to aid researchers in its application for drug discovery and medicinal chemistry. Further detailed experimental studies are warranted to fully elucidate its reactivity and potential applications.

References

4-Bromo-6-methoxy-1H-indazole: A Technical Guide to its Predicted Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of 4-Bromo-6-methoxy-1H-indazole. While direct experimental data for this specific molecule is not extensively available in current literature, this document synthesizes findings from structurally related indazole derivatives to forecast its potential therapeutic applications. The indazole scaffold is a well-established pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antibacterial, and neurological properties. This guide will delve into the potential mechanisms of action, present quantitative data from analogous compounds, and provide detailed experimental protocols for relevant biological assays.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery. Its unique structural and electronic properties allow it to interact with a variety of biological targets. Numerous indazole-containing compounds have been developed and approved for therapeutic use, highlighting the versatility of this chemical motif. The biological significance of indazole derivatives spans across multiple therapeutic areas, including oncology, infectious diseases, and neurology.[1][2]

Substitutions on the indazole core play a crucial role in modulating the biological activity and pharmacokinetic properties of these molecules. The presence of a bromine atom, as in this compound, provides a handle for further synthetic modifications through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The methoxy group at the 6-position can influence the molecule's polarity, metabolic stability, and interaction with target proteins.

Predicted Biological Activities of this compound

Based on the biological profiles of structurally similar compounds, this compound is predicted to exhibit several key biological activities.

Anticancer Activity

The indazole scaffold is a cornerstone in the development of modern anticancer agents, particularly as kinase inhibitors.[3][4] Several approved cancer drugs, such as Axitinib and Pazopanib, feature the indazole core.

2.1.1. Kinase Inhibition:

Indazole derivatives are known to act as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. The indazole ring can mimic the purine core of ATP, enabling competitive binding to the ATP-binding pocket of kinases.

-

Polo-like Kinase 4 (PLK4) Inhibition: Derivatives of N-(1H-indazol-6-yl)benzenesulfonamide have been identified as highly potent PLK4 inhibitors.[5] PLK4 is a key regulator of centriole duplication, and its inhibition can lead to mitotic catastrophe and cell death in cancer cells.

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: The indazole moiety is also found in VEGFR inhibitors, which block angiogenesis, a crucial process for tumor growth and metastasis.[4]

Workflow for Kinase Inhibitor Screening:

2.1.2. Antiproliferative Activity:

Derivatives of 6-bromo-1H-indazole have demonstrated cytotoxic activity against various cancer cell lines.[6] For instance, certain 1H-indazole-3-amine derivatives have shown promising inhibitory effects against chronic myeloid leukemia (K562) cells.[7]

Table 1: Anticancer Activity of Selected Indazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 1H-indazole-3-amine derivative (6o) | K562 (Chronic Myeloid Leukemia) | IC50 | 5.15 µM | [7] |

| Indazole analogue of curcumin (3b) | WiDr (Colorectal Carcinoma) | IC50 | 27.20 µM | [8] |

| Indazole-based PLK4 inhibitor (C05) | IMR-32 (Neuroblastoma) | IC50 | 0.948 µM | [9] |

| Indazole-based PLK4 inhibitor (C05) | MCF-7 (Breast Cancer) | IC50 | 0.979 µM | [9] |

| N-(1H-indazol-6-yl)benzenesulfonamide (K22) | MCF-7 (Breast Cancer) | IC50 | 1.3 µM | [5] |

Antibacterial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents. Indazole derivatives have emerged as a promising class of compounds with antibacterial properties.

2.2.1. FtsZ Inhibition:

A series of novel 4-bromo-1H-indazole derivatives have been identified as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ).[10] FtsZ is a bacterial GTPase that is essential for cell division, making it an attractive target for new antibiotics. Inhibition of FtsZ leads to filamentation and ultimately cell death.

Signaling Pathway of FtsZ Inhibition:

Table 2: Antibacterial Activity of Selected 4-Bromo-1H-indazole Derivatives against S. aureus

| Compound | Strain | Activity Metric | Value (µg/mL) | Reference |

| Compound 18 | Penicillin-resistant S. aureus | MIC | Not specified, but 256-fold more potent than 3-MBA | [10] |

| Compound 18 | S. aureus ATCC29213 | MIC | Not specified, but 64-fold more potent than 3-MBA | [10] |

| Compound 9 | S. pyogenes PS | MIC | 4 | [10] |

Neurological Activity

Indazole derivatives have shown potential in the treatment of neurological disorders by modulating the activity of key enzymes and signaling pathways in the central nervous system.[11][12] A structurally related compound, 4-Bromo-6-methyl-1H-indazole, is noted for its potential applications in neurology.[13]

2.3.1. Monoamine Oxidase (MAO) Inhibition:

Indazoles can act as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAOs can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease.

2.3.2. Glycogen Synthase Kinase 3 (GSK-3) Inhibition:

GSK-3 is a serine/threonine kinase implicated in the pathophysiology of several neurological conditions, including Alzheimer's disease and bipolar disorder. Some indazole derivatives have been shown to inhibit GSK-3.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound.

Kinase Inhibition Assay (Generic Protocol)

Objective: To determine the in vitro inhibitory activity of a test compound against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific peptide substrate

-

Adenosine triphosphate (ATP)

-

Test compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

-

384-well white microplates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions, the kinase, and the peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton broth (MHB)

-

Test compound (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL)

-

Incubator

Procedure:

-

Perform a serial two-fold dilution of the test compound in MHB in a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

While direct biological data on this compound is limited, the extensive research on the indazole scaffold and its derivatives strongly suggests its potential as a biologically active molecule. The predicted anticancer, antibacterial, and neurological activities warrant further investigation.

Future research should focus on the synthesis of this compound and its comprehensive biological evaluation using the assays outlined in this guide. Structure-activity relationship studies, facilitated by the versatile bromo- and methoxy-substituents, will be crucial in optimizing its potency and selectivity for specific biological targets. The findings from such studies could pave the way for the development of novel therapeutic agents based on this promising indazole derivative.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamscience.com [benthamscience.com]

- 13. chemimpex.com [chemimpex.com]

The Rise of Indazoles: A Technical Guide to Their Mechanism of Action in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the backbone of numerous targeted therapeutics. This technical guide provides an in-depth exploration of the core mechanisms of action for indazole-based compounds, with a primary focus on their role as kinase inhibitors in oncology. We will delve into the specific signaling pathways modulated by these compounds, present quantitative data on their inhibitory activities, and provide detailed protocols for key experimental assays used in their evaluation.

Core Mechanism: Kinase Inhibition

Indazole derivatives have demonstrated remarkable efficacy as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1] Many approved anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature the indazole core.[2] These compounds typically function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

Targeting Angiogenesis: VEGFR Inhibition

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Indazole-based compounds, notably Axitinib and Pazopanib, are potent VEGFR inhibitors.

Quantitative Data: Indazole-Based VEGFR Inhibitors

| Compound/Derivative | Target Kinase | IC50 (nM) | Assay Type / Context | Reference(s) |

| Axitinib | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells | [3] |

| VEGFR2 | 0.2 | Cell-free / Endothelial Cells | [3] | |

| VEGFR3 | 0.1 - 0.3 | Cell-free / Endothelial Cells | [3] | |

| Pazopanib | VEGFR1 | 10 | Cell-free | [3] |

| VEGFR2 | 30 | Cell-free | [3] | |

| VEGFR3 | 47 | Cell-free | [3] | |

| Indazole-pyrimidine derivative (13i) | VEGFR-2 | 34.5 | Not Specified | [4] |

| Indazole-pyrimidine derivative (13g) | VEGFR-2 | 57.9 | Not Specified | [4] |

| Indazole derivative 30 | VEGFR-2 | 1.24 | Not Specified | [5] |

| 6-Bromo-1H-indazole derivatives | VEGFR-2 | (Varies) | In vitro | [6] |

VEGFR Signaling Pathway and Inhibition

The binding of VEGF to VEGFR2 initiates receptor dimerization and autophosphorylation, triggering multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[7][8] Indazole-based inhibitors block the initial phosphorylation event, effectively shutting down these pro-angiogenic signals.

Targeting Cell Cycle Progression: Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitotic progression, including centrosome maturation, spindle assembly, and chromosome segregation.[4] Their overexpression is common in many cancers, making them attractive therapeutic targets.[4]

Quantitative Data: Indazole-Based Aurora Kinase Inhibitors

| Compound/Derivative | Target Kinase | IC50 (nM) | Reference(s) |

| Indazole Derivative 17 | Aurora A | 26 | [1][9] |

| Aurora B | 15 | [1][9] | |

| Indazole Derivative 21 | Aurora B | 31 | [1][9] |

| Indazole Derivative 30 | Aurora A | 85 | [1][9] |

| Indazole Amide 53a | Aurora A | < 1000 | [1] |

| Indazole Amide 53c | Aurora A | < 1000 | [1] |

| Indazole Sulfonamide 53d | Aurora A | 26 | [4] |

| Compound P-6 | Aurora A | 110 | [10] |

Aurora Kinase Signaling in Mitosis

Aurora A is primarily involved in centrosome maturation and spindle assembly at the spindle poles, while Aurora B, as part of the chromosomal passenger complex, regulates chromosome-microtubule attachments and cytokinesis.[11] Inhibition of these kinases by indazole derivatives leads to mitotic defects, such as monopolar spindles and chromosome misalignment, ultimately inducing apoptosis.[12]

Other Notable Kinase Targets

Indazole-based compounds have been developed to target a range of other kinases implicated in cancer.

Quantitative Data: Other Indazole-Based Kinase Inhibitors

| Target Kinase | Compound/Derivative | IC50 (nM) | Reference(s) |

| FGFR | |||

| Indazole derivative 14d | 5.5 | [4] | |

| Indazole derivative 22 | 800 (FGFR2), 4500 (FGFR3) | [4] | |

| ERK1/2 | |||

| Indazole amide 80c | 33.8 (ERK2) | [13] | |

| MK-8353 | 4 (ERK1), 1 (ERK2) | [14] | |

| Pim Kinases | |||

| Indazole derivative II | 10 | [15] | |

| Indazole derivative IV | 40 | [15] | |

| TTK (Mps1) | (Data not readily available in provided snippets) | - | |

| ROCK-II | (Data not readily available in provided snippets) | - |

Relevant Signaling Pathways

-

FGFR Signaling: Fibroblast Growth Factor Receptors drive cell proliferation and survival through pathways like RAS-MAPK and PI3K-AKT.[16][17]

-

ERK1/2 (MAPK) Signaling: As a central node in the MAPK cascade, ERK1/2 integrates signals from various growth factor receptors to regulate cell proliferation, differentiation, and survival.[18]

-

Pim Kinases: These serine/threonine kinases are downstream of the JAK/STAT pathway and regulate cell cycle progression and apoptosis by phosphorylating substrates like p21 and BAD.[19][20]

-

TTK (Mps1) Kinase: A key component of the spindle assembly checkpoint, ensuring accurate chromosome segregation.[9]

-

ROCK-II: A serine/threonine kinase involved in regulating cell shape, motility, and contraction.

Non-Kinase Mechanisms of Action

While kinase inhibition is the most prominent mechanism, some indazole derivatives exhibit anticancer activity through other modes of action.

Microtubule Targeting

Certain indazole compounds act as microtubule-targeting agents, disrupting microtubule dynamics, which is essential for mitosis and cell division.[21] These compounds can inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

Quantitative Data: Indazole-Based Microtubule Inhibitors

| Compound/Derivative | IC50 (nM) | Target Cell Line(s) | Reference(s) |

| Compound 6 | 0.6 - 0.9 | Various cancer cell lines | [21] |

| Compound 7 | 0.6 - 0.9 | Various cancer cell lines | [21] |

| Compounds 30, 31, 37 | ~1 | Various cancer cell lines | [21] |

| Indole-based derivative 18g | 170 (cell-based), 1400 (tubulin assembly) | MCF-7 | [22] |

| Water-soluble indazole 141 | 27 | A549 | [23] |

Allosteric Inhibition of Chemokine Receptors

A series of indazole arylsulfonamides have been identified as allosteric antagonists of the CC-chemokine receptor 4 (CCR4). These compounds bind to an intracellular allosteric site on the receptor, modulating its activity.

Experimental Protocols

This section provides synthesized protocols for key in vitro assays used to characterize the activity of indazole-based compounds.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant purified protein kinase

-

Specific peptide substrate

-

ATP

-

Indazole-based inhibitor (test compound)

-

Kinase reaction buffer

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

384-well microplates

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of the indazole inhibitor in DMSO.

-

Kinase Reaction Setup: In a 384-well plate, add the test compound, recombinant kinase, and substrate in the kinase reaction buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2][24]

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[2][24]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using a suitable software.[1]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Indazole-based inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the indazole inhibitor and a vehicle control (DMSO). Incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Western Blotting for Signaling Pathway Analysis

This technique is used to detect the phosphorylation status of downstream target proteins to confirm the mechanism of action of the kinase inhibitors.

Materials:

-

Cell line of interest

-

Indazole-based inhibitor

-

Lysis buffer

-

Protein assay reagents

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., BSA or non-fat milk in TBST)

-

Primary antibodies (total and phospho-specific for target proteins)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with the indazole inhibitor, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK).

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.

-

Signal Detection: Add an ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Conclusion

Indazole-based compounds represent a versatile and potent class of therapeutic agents, with their primary mechanism of action centered on the inhibition of key protein kinases involved in cancer progression. This guide has provided a comprehensive overview of their targets, the signaling pathways they modulate, and the experimental methodologies used for their characterization. As research continues, a deeper understanding of the structure-activity relationships and the nuances of their interactions with various targets will undoubtedly lead to the development of even more effective and selective indazole-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 3. benchchem.com [benchchem.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. Downregulation of VEGFR2 signaling by cedrol abrogates VEGF‑driven angiogenesis and proliferation of glioblastoma cells through AKT/P70S6K and MAPK/ERK1/2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 14. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. oncotarget.com [oncotarget.com]

- 18. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Indazole-based microtubule-targeting agents as potential candidates for anticancer drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. promega.com [promega.com]

The Strategic Role of 4-Bromo-6-methoxy-1H-indazole in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in contemporary medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically approved drugs. Among the vast array of substituted indazoles, 4-Bromo-6-methoxy-1H-indazole has emerged as a particularly valuable building block in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning role of this compound in medicinal chemistry. We delve into its utility as a versatile scaffold for developing potent kinase inhibitors and other targeted therapies, supported by a compilation of quantitative biological data and detailed experimental protocols for key synthetic and analytical methodologies. Furthermore, this guide employs data visualization through signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its application in drug discovery.

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is considered a "privileged scaffold" in medicinal chemistry.[1] This is attributed to its ability to mimic the purine core of ATP, enabling it to effectively interact with the ATP-binding sites of a wide range of enzymes, particularly kinases.[2] The strategic functionalization of the indazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.

The introduction of a bromine atom and a methoxy group at the 4- and 6-positions, respectively, of the 1H-indazole core imparts unique chemical reactivity and biological activity. The bromine atom at the C4 position serves as a key synthetic handle for introducing molecular diversity through various cross-coupling reactions.[3] The methoxy group at the C6 position can influence the electronic properties of the ring system and provide a crucial interaction point with biological targets. This combination of substituents makes this compound a highly sought-after intermediate in the synthesis of targeted therapies, particularly in the realm of oncology.

Synthesis of this compound and Its Derivatives

A general workflow for the synthesis of substituted indazoles is depicted below:

Caption: General workflow for the synthesis of substituted 1H-indazoles.

Experimental Protocol: A Representative Synthesis of a Substituted Bromo-Indazole

The following protocol for the synthesis of 7-bromo-5-methoxy-1H-indazole, a regioisomer of the title compound, provides a relevant example of the synthetic methodology.[4]

Step 1: Preparation of 2-bromo-4-methoxy-6-methyl aniline hydrobromide [4]

To a solution of bromine (3.76 ml, 72.9 mmol) in chloroform (60 ml), 4-methoxy-2-methyl aniline (9.30 ml, 72.9 mmol) is added dropwise at approximately 0°C.[4] After 3 hours, the reaction mixture is concentrated, diluted with dichloromethane, concentrated again, further diluted with ether, and dried under high vacuum to obtain 18.5 g of 2-bromo-4-methoxy-6-methyl aniline hydrobromide (85% yield).[4]

Step 2: Preparation of 7-bromo-5-methoxy-1H-indazole [4]

At 0°C, a solution of sodium nitrite (4.51 g, 65.4 mmol) in water (approximately 14 ml) is added dropwise to a suspension of 2-bromo-4-methoxy-6-methyl aniline hydrobromide (18.5 g, 62.3 mmol) in hydrochloric acid (8 M, 56 ml, 448 mmol).[4] After 10 minutes, the resulting solution is neutralized by adding solid sodium acetate to a pH of 4-5.[4] The obtained solution is then added dropwise to a solution of 2-methyl-2-propanethiol (7.02 ml, 62.3 mmol) in ethanol (140 ml) at 0°C and stirred for 30 minutes.[4] The mixture is poured into ice and extracted with diethyl ether.[4] The organic layer is washed with water and brine, dried with magnesium sulfate, and concentrated.[4] The residue is dissolved in dimethyl sulfoxide (35 ml) and transferred to a solution of potassium tert-butoxide (55.9 g, 498 mmol) in dimethyl sulfoxide (350 ml) in a cold water bath (approximately 10°C).[4]

Role in Medicinal Chemistry: A Scaffold for Targeted Therapies

This compound and its derivatives have shown significant promise as scaffolds for the development of a variety of therapeutic agents, with a particular emphasis on kinase inhibitors for the treatment of cancer.[5] The indazole core acts as a hinge-binding motif, while the substituents at the C4 and C6 positions can be modified to achieve selectivity and potency against specific kinase targets.[3]

Kinase Inhibition

Derivatives of bromo-substituted indazoles have demonstrated potent inhibitory activity against a range of kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and various cyclin-dependent kinases (CDKs).

The general mechanism of action for many indazole-based kinase inhibitors involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction pathways that promote cell proliferation, survival, and angiogenesis.

A simplified representation of a kinase inhibition signaling pathway is provided below:

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Anticancer Activity

The anticancer potential of bromo-indazole derivatives has been evaluated in various cancer cell lines. While specific IC50 values for this compound are not extensively reported, data from closely related analogs highlight the therapeutic promise of this compound class.

Table 1: In Vitro Anticancer Activity of Representative Bromo-Indazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2f | A549 (Lung) | 1.15 | [5] |

| 4T1 (Breast) | 0.23 | [5] | |

| HepG2 (Liver) | 0.89 | [5] | |

| MCF-7 (Breast) | 1.15 | [5] | |

| HCT116 (Colon) | 0.46 | [5] | |

| 2j | A549 (Lung) | 0.88 | [5] |

Note: Compound 2f is (E)-3-(2,6-dichloro-3,5-dimethoxystyryl)-6-(4-(4-ethylpiperazin-1-yl)pyridin-3-yl)-1H-indazole and compound 2j is (E)-3-(3,5-dimethoxystyryl)-6-(2-aminopyridin-3-yl)-1H-indazole.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

The following is a general protocol for assessing the kinase inhibitory activity of a compound.[2][3]

Materials:

-

Kinase enzyme

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer

-

96-well plates

-

Plate reader for detecting luminescence or fluorescence

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a 96-well plate, add the kinase enzyme, the substrate, and the diluted test compound.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as measuring the amount of phosphorylated substrate or the amount of ATP consumed (e.g., using a luminescence-based assay like Kinase-Glo®).

-

Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Caption: Workflow for an in vitro kinase inhibition assay.

In Vitro Antiproliferative MTT Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.[3]

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

-

Calculate the IC50 values from the dose-response curves.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study specifically for this compound is not yet available, general SAR principles can be derived from the broader class of substituted indazoles.

-

Substitution at the 4-position: The bromine atom at this position is a key site for modification via cross-coupling reactions to explore interactions with the solvent-exposed region of the kinase active site.

-

Substitution at the 6-position: The methoxy group can be crucial for establishing hydrogen bonds or other interactions within the active site. Modifications at this position can significantly impact potency and selectivity.

-

N1-substitution: Alkylation or arylation at the N1 position of the indazole ring can influence the compound's physicochemical properties, such as solubility and metabolic stability, and can also affect its binding affinity.

Caption: Logical relationships in SAR studies of indazole derivatives.

Conclusion

This compound stands as a highly valuable and versatile scaffold in the ever-evolving landscape of medicinal chemistry. Its strategic substitution pattern provides a robust platform for the synthesis of diverse libraries of compounds with the potential for potent and selective biological activity. The primary application of this core lies in the development of kinase inhibitors for cancer therapy, a field where the demand for novel, targeted agents remains high. The experimental protocols and biological data presented in this guide, though largely inferred from closely related analogs due to a lack of specific public data, provide a solid foundation for researchers to build upon. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly unlock new therapeutic opportunities and contribute to the advancement of precision medicine.

References

The Indazole Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a quintessential privileged structure in medicinal chemistry. Its remarkable versatility allows it to serve as a scaffold for a diverse array of biologically active molecules, leading to the development of numerous clinically successful drugs. This technical guide provides a comprehensive overview of the indazole scaffold, detailing its significance in drug discovery, synthetic methodologies, key therapeutic applications with a focus on oncology, and the experimental protocols used to evaluate these groundbreaking therapies.

The Privileged Nature of the Indazole Scaffold

Privileged structures are molecular frameworks that can bind to multiple, often unrelated, biological targets with high affinity.[1][2] The indazole moiety exhibits several key characteristics that underpin its privileged status. Its rigid bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with protein binding sites. Furthermore, the presence of two nitrogen atoms allows for a variety of non-covalent interactions, including hydrogen bonding as both a donor and acceptor, which are crucial for molecular recognition.[3] The aromatic system also engages in favorable π-stacking and hydrophobic interactions. This adaptability has enabled the development of indazole-based compounds that target a wide range of protein families, including protein kinases, polymerases, and G-protein coupled receptors (GPCRs).[4][5][6]

Therapeutic Applications of Indazole-Based Drugs

The true potential of the indazole scaffold is exemplified by the number of FDA-approved drugs and clinical candidates that feature this core structure.[7] These agents have shown significant efficacy in various therapeutic areas, most notably in oncology.[8][9]

Indazole-Based Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets in cancer therapy, and the indazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[5][10]

Pazopanib and Axitinib: Targeting Angiogenesis

Pazopanib and Axitinib are two prominent examples of indazole-containing multi-targeted tyrosine kinase inhibitors that disrupt tumor angiogenesis by targeting Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][11][12] By inhibiting VEGFR signaling, these drugs block the formation of new blood vessels, thereby depriving tumors of essential nutrients and oxygen.[13][14]

Signaling Pathway of VEGFR Inhibition by Pazopanib and Axitinib

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. forewinpharma.com [forewinpharma.com]

- 4. researchgate.net [researchgate.net]

- 5. N-(2-chloropyriMidin-4-yl)-N,2,3-triMethyl-2H-indazol-6-aMine | 444731-75-3 [chemicalbook.com]

- 6. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-(2-chloropyriMidin-4-yl)-N,2,3-triMethyl-2H-indazol-6-aMine synthesis - chemicalbook [chemicalbook.com]

- 12. bccancer.bc.ca [bccancer.bc.ca]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Emergence of 4-Bromo-6-methoxy-1H-indazole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. This technical guide focuses on the emerging potential of 4-bromo-6-methoxy-1H-indazole derivatives, a subclass poised for significant contributions, particularly in the realm of kinase inhibition. While direct literature on this specific scaffold is nascent, this document provides a comprehensive preliminary research overview, including a proposed synthetic pathway, a discussion of anticipated biological activities based on robust data from analogous structures, and detailed experimental protocols. By synthesizing information on structure-activity relationships (SAR) and the bioisosteric roles of the indazole nucleus, this guide aims to equip researchers with the foundational knowledge to explore and advance this promising class of molecules in drug discovery programs.

Introduction: The Indazole Scaffold in Medicinal Chemistry

Indazole-containing derivatives are a pivotal class of heterocyclic compounds in drug discovery, demonstrating a wide array of pharmacological activities.[1] Their structural resemblance to purines allows them to function as effective competitors at the ATP-binding sites of kinases, making them a privileged scaffold for the development of kinase inhibitors.[2] The indazole nucleus can serve as a bioisostere for phenol and indole, often improving metabolic stability and target affinity.[3] This guide specifically delves into the potential of this compound derivatives, a scaffold that combines key structural features for targeted drug design. The strategic placement of a bromine atom at the 4-position and a methoxy group at the 6-position offers distinct opportunities for synthetic modification and interaction with biological targets.

Synthetic Strategy for this compound

A commercially available starting material for this proposed synthesis is 2-bromo-4-methoxy-6-nitrotoluene .

Proposed Synthetic Pathway

The proposed two-step synthesis involves the formation of an enamine intermediate followed by reductive cyclization.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of the Enamine Intermediate

-

To a solution of 2-bromo-4-methoxy-6-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.0 eq) and pyrrolidine (1.2 eq).

-

Heat the reaction mixture at 110 °C for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

The resulting crude enamine intermediate can be used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

-

Dissolve the crude enamine intermediate from Step 1 in a mixture of methanol and tetrahydrofuran (1:1).

-

Carefully add Raney nickel (a catalytic amount) to the solution.

-

To this suspension, add hydrazine monohydrate (5.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

-

Combine the organic filtrates and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Biological Activity and Drug Development Potential

Indazole derivatives are well-documented as potent inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways implicated in cancer and other diseases.[5] The this compound scaffold is anticipated to exhibit significant potential in this area due to the following reasons:

-

Hinge-Binding Motif: The indazole core is a proven hinge-binding motif for many kinases, forming key hydrogen bond interactions.[2]

-

Strategic Bromination: The bromine atom at the 4-position provides a vector for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of different regions of the kinase active site to enhance potency and selectivity.

-

Methoxy Group Influence: The methoxy group at the 6-position can influence the electronic properties of the ring system and may engage in specific interactions within the ATP-binding pocket, potentially contributing to selectivity.

Potential Kinase Targets and Structure-Activity Relationship (SAR)

Based on studies of structurally related 6-substituted indazole derivatives, compounds derived from the this compound core are likely to show activity against a range of kinases. The following table summarizes IC50 data for various 6-substituted indazole analogs, illustrating the impact of substitution on kinase inhibitory activity.

| Compound ID | 6-Position Substituent | Primary Kinase Target(s) | IC50 (nM) | Reference |

| Analog 1 | -(E)-3,5-dimethoxystyryl | 4T1 (Breast Cancer) | > 10,000 | [6] |

| Analog 2 | 4-(4-ethylpiperazin-1-yl)pyridin-3-yl | 4T1 (Breast Cancer) | 230 | [6] |

| Analog 3 | 6-(2,6-dichloro-3,5-dimethoxyphenyl) | FGFR1 | 69.1 | [5] |

| Analog 4 | 3-amino-5-substituted | ALK | 12 | [5] |

This data is for illustrative purposes to highlight the potential of substituted indazoles and is not specific to this compound derivatives.

The data suggests that substitution at the 6-position with larger, more complex moieties, particularly those containing basic nitrogen atoms, can lead to potent anti-proliferative activity.[6]

Kinase Inhibition Assay Protocol

A common method to assess the inhibitory activity of new compounds is a kinase inhibition assay.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the target kinase enzyme, a suitable peptide or protein substrate, and the test compound (a this compound derivative) at various concentrations in a kinase assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Signal Measurement: Measure the kinase activity using a suitable detection method, such as luminescence, fluorescence, or absorbance, which typically quantifies the amount of phosphorylated substrate.

-

IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) values from the resulting dose-response curves.

Caption: General workflow for a kinase inhibition assay.

Signaling Pathways

Derivatives of the indazole scaffold have been shown to inhibit kinases involved in critical cancer-related signaling pathways, such as the VEGFR and ERK pathways.

Simplified VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Caption: Simplified VEGFR signaling pathway and potential inhibition point.

Conclusion

While direct experimental data for this compound derivatives is currently limited, the foundational knowledge of the indazole scaffold as a privileged structure in medicinal chemistry provides a strong rationale for its exploration. The proposed synthetic route, based on the robust Leimgruber-Batcho synthesis, offers a clear path to accessing this novel core. The extensive literature on analogous substituted indazoles as potent kinase inhibitors strongly suggests that derivatives of this compound will be a fruitful area of research for the development of new therapeutic agents. This guide provides a solid preliminary research framework to empower scientists to unlock the potential of this promising class of molecules.

References

- 1. m.youtube.com [m.youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 5. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

The Therapeutic Potential of Substituted Indazoles: A Technical Guide for Drug Development Professionals

Introduction

The indazole scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and broad range of biological activities.[1] This technical guide provides an in-depth exploration of the therapeutic potential of substituted indazoles, with a focus on their applications in oncology. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanism of action, and experimental evaluation of this promising class of compounds. The clinical success of indazole-containing drugs, such as the FDA-approved kinase inhibitors Pazopanib and Axitinib for cancer treatment, underscores the therapeutic importance of this scaffold.[2][3]

Synthesis of Substituted Indazoles

A variety of synthetic methodologies have been developed for the construction of the indazole core and the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Workflow

A typical workflow for the synthesis and evaluation of substituted indazole derivatives is outlined below. This process begins with the rational design of target molecules, often aided by computational modeling, followed by chemical synthesis and purification. The synthesized compounds are then subjected to a battery of biological assays to determine their therapeutic potential.

References

The Strategic Core: 4-Bromo-6-methoxy-1H-indazole as a Precursor for Potent Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically approved drugs and investigational agents. Its unique bicyclic structure, mimicking the purine core of ATP, makes it an ideal framework for the design of kinase inhibitors. Among the various substituted indazoles, 4-bromo-6-methoxy-1H-indazole emerges as a particularly valuable precursor for the synthesis of novel therapeutic agents. The strategic placement of the bromo and methoxy groups on the indazole ring offers versatile handles for synthetic modification, enabling the exploration of chemical space and the optimization of pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds derived from the this compound core, with a focus on its application in the development of kinase inhibitors for oncology.

Synthesis of the Core Scaffold: this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methods for analogous substituted indazoles. A common and effective strategy involves the cyclization of a substituted o-toluidine derivative.

A proposed synthetic workflow for this compound is outlined below. This multi-step synthesis leverages common organic reactions to construct the indazole core with the desired substitution pattern.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on the synthesis of similar bromo-substituted indazoles and serves as a template for the preparation of this compound.

Step 1: Bromination of 2-Methoxy-4-nitrotoluene

-

Dissolve 2-methoxy-4-nitrotoluene in a suitable solvent such as acetic acid or a halogenated solvent.

-

Add a brominating agent, for example, N-bromosuccinimide (NBS) or bromine, portion-wise at a controlled temperature, typically with cooling.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if bromine was used.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-6-methoxy-4-nitrotoluene.

Step 2: Reduction of the Nitro Group

-

Dissolve the 2-bromo-6-methoxy-4-nitrotoluene in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for instance, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Heat the reaction mixture if necessary and monitor its progress by TLC or HPLC.

-

After completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain 3-bromo-5-methoxytoluene-2-amine.

Step 3: Diazotization and Intramolecular Cyclization

-

Dissolve the 3-bromo-5-methoxytoluene-2-amine in an acidic medium, typically aqueous hydrochloric acid or sulfuric acid, at a low temperature (0-5 °C).

-

Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.

-

Allow the reaction to proceed for a short period before inducing cyclization. This can be achieved by carefully raising the temperature or by the addition of a specific reagent to facilitate the ring closure.

-

Neutralize the reaction mixture and extract the crude this compound with an organic solvent.

-

Purify the product by column chromatography on silica gel to obtain the final compound.

Application as a Precursor for Bioactive Kinase Inhibitors

The this compound scaffold is an excellent starting point for the synthesis of potent kinase inhibitors, particularly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer. The bromine atom at the 4-position provides a versatile handle for introducing various substituents via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the exploration of structure-activity relationships (SAR).

The following workflow illustrates a general approach to discovering kinase inhibitors using the indazole core.

Caption: General workflow for kinase inhibitor discovery.

Representative Bioactive Molecules and Their Performance

| Compound ID | Precursor | Target Kinase(s) | IC50 (nM) | Cell Line | IC50 (µM) |

| Compound A | 6-Bromo-1H-indazole | VEGFR-2 | 1.6 | HGC-27 | 0.36 |

| Compound B | 6-Bromo-1H-indazole | FGFR1, FGFR2 | < 4.1 (FGFR1), 2.0 (FGFR2) | KG-1, SNU-16 | 0.025, 0.077 |

| Compound C | 6-Bromo-1H-indazole | IDO1 | 720 | - | - |

| Compound D | N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | IDO1 | - | FaDu | - |

Table 1: Biological activity of representative bioactive molecules derived from bromo-indazole precursors.

Experimental Protocols for Biological Evaluation

VEGFR-2 Kinase Activity Assay (Luminescent)

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

-

Reagent Preparation: Prepare a kinase reaction buffer, ATP solution, and a substrate solution (e.g., a poly(Glu, Tyr) peptide).

-

Compound Preparation: Serially dilute the test compounds in DMSO.

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound, and the VEGFR-2 enzyme.

-

Initiation: Start the reaction by adding the ATP and substrate solution.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Measure luminescence using a plate reader and calculate the IC50 value for each compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on the proliferation of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., HUVEC, HGC-27) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

Signaling Pathways Targeted by Indazole-Based Kinase Inhibitors

Indazole-based kinase inhibitors frequently target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. A primary target is the VEGFR-2 signaling pathway, which plays a crucial role in tumor-associated blood vessel formation.

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for indazole-based inhibitors.

By inhibiting the phosphorylation of VEGFR-2, indazole-based compounds can block downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways. This leads to the inhibition of endothelial cell proliferation and migration, ultimately suppressing angiogenesis and restricting tumor growth.

Conclusion

This compound represents a highly promising and versatile precursor for the development of novel bioactive molecules, particularly in the realm of oncology. Its strategic substitution pattern allows for facile diversification through established synthetic methodologies, enabling the generation of compound libraries for high-throughput screening. The demonstrated efficacy of closely related bromo-indazole derivatives as potent kinase inhibitors, especially against VEGFR-2, strongly supports the potential of this compound as a core scaffold for the next generation of targeted cancer therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to embark on the synthesis and biological evaluation of novel drug candidates derived from this valuable chemical entity.

The Ascendance of Halogenated Indazoles: A Technical Guide to Their Discovery, Significance, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically successful therapeutic agents. The introduction of halogen atoms to this heterocyclic system has proven to be a pivotal strategy in modulating the physicochemical and pharmacokinetic properties of these molecules, leading to enhanced biological activity and improved drug-like characteristics. This technical guide provides an in-depth exploration of the discovery and significance of halogenated indazoles, with a focus on their role in the development of targeted therapies. We will delve into the synthetic methodologies for their preparation, analyze their structure-activity relationships, and detail their mechanisms of action through key signaling pathways. This guide aims to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel indazole-based therapeutics.

Introduction: The Strategic Role of Halogenation in Indazole-Based Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to achieve desired biological activities. Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful tool in this optimization process.

Halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1] The introduction of a halogen can alter the electron distribution within the indazole ring system, impacting its ability to participate in crucial interactions such as hydrogen bonding and π-stacking within a protein's active site. Furthermore, halogenated indazoles serve as versatile synthetic intermediates, readily participating in cross-coupling reactions to build more complex molecular architectures.[2] This has been instrumental in the synthesis of several approved drugs, including the anti-cancer agents Pazopanib, Axitinib, and Niraparib.

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro potencies of key drugs that feature a halogenated indazole core in their synthetic lineage. This data highlights the exceptional potency achieved through the strategic incorporation of this scaffold.

| Drug | Target(s) | IC₅₀ (nM) | Reference(s) |

| Pazopanib | VEGFR1 | 10 | [3] |

| VEGFR2 | 30 | [3] | |

| VEGFR3 | 47 | [3] | |

| PDGFRβ | 84 | [3] | |

| c-Kit | 74 | [3] | |

| Axitinib | VEGFR1 | 0.1 | [4] |

| VEGFR2 | 0.2 | [4] | |

| VEGFR3 | 0.1-0.3 | [4] | |

| PDGFRβ | 1.6 | [4] | |

| c-Kit | 1.7 | [4] | |

| Niraparib | PARP-1 | 3.8 | [5] |

| PARP-2 | 2.1 | [5] |

Key Experimental Protocols

The synthesis of complex drug molecules from halogenated indazole precursors relies on a series of robust and well-established chemical transformations. Below are detailed methodologies for key experimental steps.

Regioselective Halogenation of Indazoles

The ability to selectively introduce a halogen atom at a specific position on the indazole ring is crucial for its use as a synthetic intermediate.

Protocol: Metal-Free Regioselective Bromination of 2-Phenyl-2H-indazole [6]

-

Materials: 2-phenyl-2H-indazole, N-Bromosuccinimide (NBS), Ethanol (EtOH).

-

Procedure:

-

To a solution of 2-phenyl-2H-indazole (0.3 mmol) in ethanol (3.0 mL), add N-Bromosuccinimide (0.3 mmol).

-

Heat the reaction mixture to 50 °C and stir in the open air for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-2-phenyl-2H-indazole.

-

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and is widely used to couple aryl or vinyl groups to a halogenated indazole core.

Protocol: Suzuki Coupling of 3-Iodo-1H-indazole with Phenylboronic Acid

-

Materials: 3-Iodo-1H-indazole, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2M Aqueous sodium carbonate solution, 1,4-Dioxane.

-

Procedure:

-

In a microwave vial, combine 3-iodo-1H-indazole (1 mmol), phenylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Add 1,4-dioxane (7 mL) and the 2M aqueous sodium carbonate solution (2 mL) to the vial.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at 120 °C for 40 minutes with stirring.

-

After cooling, dilute the mixture with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield 3-phenyl-1H-indazole.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds, a key step in the synthesis of many indazole-based drugs.

Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with an Amine [7]

-

Materials: Aryl bromide, Amine, Palladium(II) acetate [Pd(OAc)₂], Phosphine ligand (e.g., XPhos), Sodium tert-butoxide (NaOtBu), Toluene.

-

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide.

-

Add the aryl bromide and the amine to the tube.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Signaling Pathways and Mechanisms of Action

Halogenated indazole-containing drugs often exert their therapeutic effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.

VEGFR2 Signaling Pathway in Angiogenesis

Pazopanib and Axitinib are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR2, which plays a central role in angiogenesis—the formation of new blood vessels.[8][9] Tumors require a dedicated blood supply to grow and metastasize, making VEGFR2 a critical target in cancer therapy.

Caption: VEGFR2 Signaling Pathway and Inhibition.

Upon binding of VEGF, VEGFR2 dimerizes and undergoes autophosphorylation at key tyrosine residues (e.g., Y1175, Y1214, Y951), creating docking sites for downstream signaling proteins.[4][9] This activates multiple pathways, including the PLCγ-PKC-MAPK cascade, which promotes cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[10] Pazopanib and Axitinib bind to the ATP-binding pocket of the VEGFR2 kinase domain, preventing autophosphorylation and thereby blocking these downstream signals, ultimately inhibiting angiogenesis.

PARP-1 Signaling in DNA Repair

Niraparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[5] PARP-1 plays a critical role in the repair of single-strand DNA breaks (SSBs).

Caption: PARP-1 Signaling in DNA Repair and Inhibition.

When a single-strand break occurs, PARP-1 binds to the damaged DNA and becomes activated.[11] It then synthesizes long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[12] Niraparib inhibits the catalytic activity of PARP-1, preventing the formation of PAR chains and "trapping" PARP-1 on the DNA. This leads to the accumulation of unrepaired single-strand breaks, which can then collapse replication forks during cell division, resulting in the formation of lethal double-strand breaks. In cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death.[13]

Drug Discovery and Development Workflow

The journey of a halogenated indazole from a laboratory curiosity to a life-saving medication is a long and complex process. The development of Niraparib serves as an excellent case study.

Caption: Drug Discovery Workflow for Niraparib.